cis-Isoeugenol
Overview
Description
cis-Isoeugenol: is a propenyl-substituted guaiacol, a phenylpropanoid compound that occurs naturally in the essential oils of plants such as ylang-ylang (Cananga odorata) and is a component of wood smoke and liquid smoke . It is an isomer of isoeugenol, which can exist in either the cis (Z) or trans (E) form. The cis isomer is a liquid, while the trans isomer is crystalline .
Mechanism of Action
Target of Action
cis-Isoeugenol, also known as (Z)-Isoeugenol, is a naturally occurring aromatic compound found in essential oils such as nutmeg, clove, and cinnamon It has been suggested that its effects may be mediated via receptors controlling cellular ion channels in a similar way to local anesthetics . This interaction could potentially affect various cellular processes.
Mode of Action
It is hypothesized that it interacts with cell membranes in a reversible non-disruptive detergent-like manner, causing membrane destabilization . This interaction increases membrane fluidity . It is also suggested that this compound might interact with cellular ion channels, similar to local anesthetics .
Biochemical Pathways
This compound is involved in the carboxylic acid reductase (CAR) pathway, which is used for the whole-cell bioconversion of a range of (hydroxy)cinnamic acids into their corresponding (hydroxy)cinnamyl alcohols . This pathway is also extended to produce a variety of allylphenols and allylbenzene .
Pharmacokinetics
Research on the pharmacokinetics and pharmacodynamics of eugenol, a structurally related compound, has provided valuable insights . Eugenol exhibits antioxidative, anti-inflammatory, and cardiovascular characteristics, along with analgesic and localised anaesthetic effects
Result of Action
The result of this compound’s action is primarily observed at the molecular and cellular levels. It has been shown to have bactericidal activity against both Gram-negative and Gram-positive model organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, water has been found to inhibit isoeugenol formation . Additionally, the solvent and temperature conditions can affect the isomerization reaction of eugenol to cis- and trans-isoeugenol .
Biochemical Analysis
Biochemical Properties
cis-Isoeugenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of reactive metabolites, which may have implications for its biological activity . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fungal cell membranes, suggesting its potential as an antifungal agent .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, this compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby protecting cells from oxidative damage . Moreover, it has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. One of the primary mechanisms is the binding of this compound to enzyme active sites, resulting in enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of enzymes involved in the biosynthesis of fungal cell membranes, thereby disrupting fungal growth and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can be beneficial for various physiological processes . At high doses, this compound may exert toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It is metabolized by cytochrome P450 enzymes into various metabolites, some of which may possess biological activity . The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilic nature, which allows it to readily cross cell membranes and accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by specific targeting signals and post-translational modifications, which direct it to specific organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Isoeugenol can be synthesized from eugenol through isomerization. One method involves adding eugenol and potassium hydroxide into a three-necked bottle with a glycol solvent, heating to 160-170°C under nitrogen protection, and performing an enclosed reaction for 6-8 hours. After the reaction, the mixture is acidified, and the product is extracted and purified .
Industrial Production Methods: Industrial production of this compound often involves the isomerization of eugenol obtained from clove oil. The process typically yields a mixture of cis and trans isomers, with the cis isomer being less than 12% of the total product .
Chemical Reactions Analysis
Types of Reactions: cis-Isoeugenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of this compound can yield dihydroisoeugenol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the methoxy and hydroxyl groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Vanillin: Formed through oxidation.
Dihydroisoeugenol: Formed through reduction.
Halogenated and nitrated derivatives: Formed through substitution reactions.
Scientific Research Applications
cis-Isoeugenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including vanillin.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and antioxidant activities.
Industry: Used in the flavor and fragrance industry due to its pleasant aroma.
Comparison with Similar Compounds
Vanillin: A flavoring agent synthesized from isoeugenol through oxidation.
Guaiacol: A related compound derived from lignin, used in the synthesis of various aromatic compounds.
Uniqueness: cis-Isoeugenol is unique due to its specific isomeric form, which imparts distinct physical properties and reactivity compared to its trans isomer and other related compounds . Its liquid state and specific interactions with cell membranes make it valuable in various applications .
Properties
IUPAC Name |
2-methoxy-4-[(Z)-prop-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOGJUNALELMI-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025644 | |
Record name | cis-Isoeugenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-86-7 | |
Record name | cis-Isoeugenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5912-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoeugenol cis-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Isoeugenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-2-methoxy-4-(prop-1-enyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOEUGENOL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4KEV8DNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (Z)-isoeugenol?
A1: (Z)-Isoeugenol has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.
Q2: How is (Z)-isoeugenol structurally characterized?
A2: (Z)-Isoeugenol is characterized by the presence of a benzene ring with a propenyl substituent in the cis configuration relative to the methoxy group. This cis configuration distinguishes it from its isomer, trans-isoeugenol (or (E)-isoeugenol). [, , , , , , , , ] Spectroscopic techniques like FTIR and NMR are commonly used for its identification and analysis. [, , ]
Q3: What are the key spectroscopic features of (Z)-isoeugenol?
A3: FTIR spectroscopy reveals characteristic absorption bands for (Z)-isoeugenol, including:
Q4: What catalysts are effective for (Z)-isoeugenol hydrogenation?
A5: Nickel-based catalysts (Ni/γ-Al2O3) have been shown to effectively catalyze the hydrogenation of (Z)-isoeugenol to 2-methoxy-4-propylphenol. [, , ] The efficiency of this conversion is influenced by the catalyst's acidity, specific surface area, pore volume, and average pore radius. [] Palladium-supported Y zeolite (Pd/Y) catalysts have also demonstrated superior performance in this reaction compared to nickel, platinum, or combined metals on zeolite supports. []
Q5: How does the stereochemistry of (Z)-isoeugenol affect its catalytic hydrogenation?
A6: The cis configuration of the propenyl group in (Z)-isoeugenol influences its reactivity compared to eugenol and trans-isoeugenol. Studies indicate that (Z)-isoeugenol exhibits an intermediate conversion rate to 2-methoxy-4-propylphenol compared to eugenol (highest conversion) and trans-isoeugenol (lowest conversion). This difference in reactivity highlights the impact of stereochemistry on catalytic processes. [, ]
Q6: What are the applications of (Z)-isoeugenol in the food and beverage industry?
A7: (Z)-Isoeugenol, along with its trans isomer, contributes to the woody and oaky aromas found in various products like wines aged with oak wood. This flavor contribution is particularly noticeable in wines aged with oak varieties that contain lower concentrations of oak lactones, such as Hungarian and Russian oak woods. []
Q7: Does (Z)-isoeugenol possess any notable biological activities?
A8: Research suggests that (Z)-isoeugenol, as a component of various plant extracts, may contribute to the overall biological activities of these extracts. For example, the essential oil of Kickxia spuria, in which (Z)-isoeugenol is a significant component, might possess potential therapeutic properties. []
Q8: How does (Z)-isoeugenol contribute to the antimicrobial activity of essential oils?
A9: The presence of (Z)-isoeugenol, alongside other constituents like thymol and carvacrol, in the essential oil of Thymus vulgaris is thought to contribute to its potent antimicrobial activity against a range of bacteria, including antibiotic-resistant strains. The exact mechanism of action of (Z)-isoeugenol in this context requires further investigation. []
Q9: What happens when (Z)-isoeugenol undergoes oxidative reactions?
A10: Oxidative dimerization of (Z)-isoeugenol, often catalyzed by enzymes like peroxidase or reagents like potassium ferricyanide, leads to the formation of a complex mixture of products. These products include dehydrodiisoeugenol, various isomers of tetrahydrofuran lignans (including galbelgin and veraguensin), and arylpropanoids. The specific product distribution and stereochemistry are influenced by the reaction conditions and the oxidizing agent used. [, , , , ]
Q10: How does the oxidation of (Z)-isoeugenol differ from its (E)-isomer?
A11: While both (Z)- and (E)-isoeugenol undergo oxidative dimerization, the product distribution and stereochemistry differ significantly. For instance, (Z)-isoeugenol tends to yield a higher proportion of tetrahydrofuran lignans compared to (E)-isoeugenol. These differences are attributed to the distinct geometries and electronic properties of the intermediate phenoxyl radicals formed during oxidation. []
Q11: What is the role of computational chemistry in understanding (Z)-isoeugenol reactions?
A12: Computational techniques, particularly quantum mechanical (QM) calculations, provide valuable insights into the reaction mechanisms and intermediates involved in (Z)-isoeugenol transformations. For instance, QM calculations have been employed to elucidate the reaction pathways of (Z)-isoeugenol oxidation catalyzed by laccase, revealing the formation of phenoxyl radicals and their subsequent reactions. []
Q12: How does the structure of (Z)-isoeugenol influence its activity?
A13: The specific stereochemistry and substituents on the benzene ring of (Z)-isoeugenol are crucial for its interactions with enzymes and other biological targets. Modifications to these structural features can significantly alter its activity, potency, and selectivity. For example, the presence and position of the methoxy and propenyl groups influence its binding affinity and reactivity in enzymatic reactions. []
Q13: What factors affect the stability of (Z)-isoeugenol?
A14: (Z)-Isoeugenol, like many other natural products, can be susceptible to degradation upon exposure to light, heat, oxygen, and extreme pH conditions. Therefore, appropriate storage conditions and formulation strategies are crucial to maintain its stability and prevent degradation. [, , , ]
Q14: How can the stability of (Z)-isoeugenol be enhanced?
A15: Incorporating antioxidants, using protective packaging, and optimizing storage conditions (cool, dark, and dry) can help enhance the stability of (Z)-isoeugenol. Furthermore, developing suitable formulations, such as encapsulation in cyclodextrins or liposomes, can protect it from degradation and improve its shelf life. [, , , ]
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